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molecular formula C9H7BrF2N4O B8517230 5-((1H-1,2,4-Triazol-1-yl)methyl)-3-bromo-2-(difluoromethoxy)pyridine

5-((1H-1,2,4-Triazol-1-yl)methyl)-3-bromo-2-(difluoromethoxy)pyridine

Cat. No. B8517230
M. Wt: 305.08 g/mol
InChI Key: MBUSLKPMPFORKA-UHFFFAOYSA-N
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Patent
US09040692B2

Procedure details

3-Bromo-5-(bromomethyl)-2-(difluoromethoxy)pyridine. To a solution of 3-bromo-2-(difluoromethoxy)-5-methylpyridine (0.50 g, 2.1 mmol) in carbon tetrachloride (13 mL), was added 1-bromopyrrolidine-2,5-dione (0.521 g, 2.93 mmol), and azobisisobutyronitrile (44 mg, 0.26 mmol). The reaction mixture was stirred at 80° C. for 8 h. The reaction mixture was diluted with water and extracted with DCM. The combined organic layers were dried (Na2SO4), and the solvent was removed under reduced pressure. Purification (FCC, SiO2, 10-90%, EtOAc/hexanes) afforded the title compound (400 mg, 60%). [M+H]=317.88.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.521 g
Type
reactant
Reaction Step Two
Quantity
44 mg
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:10][CH:11]([F:13])[F:12])=[N:4][CH:5]=[C:6]([CH2:8]Br)[CH:7]=1.BrC1[C:16](OC(F)F)=[N:17][CH:18]=C(C)C=1.BrN1C(=O)CCC1=O.[N:34](C(C)(C)C#N)=[N:35]C(C)(C)C#N>C(Cl)(Cl)(Cl)Cl.O>[N:34]1([CH2:8][C:6]2[CH:7]=[C:2]([Br:1])[C:3]([O:10][CH:11]([F:13])[F:12])=[N:4][CH:5]=2)[CH:18]=[N:17][CH:16]=[N:35]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=C(C1)CBr)OC(F)F
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)C)OC(F)F
Name
Quantity
0.521 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
44 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
13 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification (FCC, SiO2, 10-90%, EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1(N=CN=C1)CC=1C=C(C(=NC1)OC(F)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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